1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]
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Overview
Description
N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxyaniline and thiourea functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA typically involves the reaction of 4-methoxyaniline with carbon disulfide and a suitable amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZYL)PHENYL]-N’-(4-METHOXYPHENYL)UREA: Similar structure but with a carbonyl group instead of a thiourea linkage.
N-(3-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-4-METHYLPHENYL)METHANESULFONAMIDE: Contains a methanesulfonamide group instead of a cyclohexyl group.
Uniqueness
N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea linkage and cyclohexyl group contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H28N4O2S2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[(4-methoxyphenyl)carbamothioylamino]cyclohexyl]thiourea |
InChI |
InChI=1S/C22H28N4O2S2/c1-27-19-11-7-17(8-12-19)25-21(29)23-15-3-5-16(6-4-15)24-22(30)26-18-9-13-20(28-2)14-10-18/h7-16H,3-6H2,1-2H3,(H2,23,25,29)(H2,24,26,30) |
InChI Key |
UJZUGKMLVDIHLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CCC(CC2)NC(=S)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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